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Compound of Interest

Compound Name:
N,N'-bis(2-

methylphenyl)propanediamide

CAS No.: 10378-79-7

Cat. No.: B078896

Get Quote

Executive Summary
N,N'-bis(2-methylphenyl)propanediamide (CAS: 10378-79-7) is a symmetrical bis-amide

derived from the condensation of malonic acid (or its esters) with o-toluidine.[1] It serves as a

critical bidentate ligand scaffold in coordination chemistry and a precursor for nitrogen-

containing heterocycles (e.g., quinolines, pyrimidines) via cyclization.[1] Its structure is

characterized by a central methylene bridge flanked by two amide groups, which exhibit strong

intramolecular hydrogen bonding, influencing its solubility and metal-binding affinity.

Molecular Architecture & Physicochemical
Properties
Structural Analysis
The molecule possesses C2 symmetry (or pseudo-C2 in the solid state), with the central

methylene (

) group acting as the pivot.[1]
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Core: Propanediamide (Malonamide) backbone.[1]

Substituents: Two o-tolyl (2-methylphenyl) groups attached to the amide nitrogens.[1]

Conformation: The molecule typically adopts a "U" or "W" conformation in the solid state to

minimize steric repulsion between the ortho-methyl groups and the carbonyl oxygens.[1]

Intramolecular Forces: Strong N-H[1]···O=C hydrogen bonds often form six-membered rings,

planarizing the amide-phenyl segments and reducing conformational flexibility.

Physicochemical Data Table
Property Data Notes

IUPAC Name
N,N'-bis(2-

methylphenyl)propanediamide

Common Synonyms
N,N'-di-o-tolylmalonamide;

Malonsaeure-di-o-toluidid

CAS Registry Number 10378-79-7

Molecular Formula

Molecular Weight 282.34 g/mol

Physical State Crystalline Solid White to off-white powder

Melting Point
~200–225 °C (Class est.)[1][2]

[3]

High thermal stability due to H-

bond network

Solubility DMSO, DMF, hot Ethanol
Insoluble in water; poor in

hexanes

pKa (Amide NH) ~18–20
Weakly acidic; deprotonation

requires strong base

Synthesis & Characterization Protocols
Synthetic Route: Nucleophilic Acyl Substitution
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The most robust synthesis involves the thermal condensation of diethyl malonate with o-

toluidine.[1] This method avoids the use of corrosive acid chlorides (malonyl chloride) and is

scalable.[1]

Reaction Scheme (Graphviz)
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Click to download full resolution via product page

Figure 1: Thermal condensation pathway for the synthesis of N,N'-bis(2-
methylphenyl)propanediamide.

Step-by-Step Protocol
Reagents:

Diethyl malonate (1.0 eq, 16.0 g)[1]

o-Toluidine (2.2 eq, 23.5 g)[1]

Solvent: Xylene (optional, for azeotropic removal) or Neat (solvent-free).[1]

Procedure:

Setup: Equip a round-bottom flask with a Claisen adapter, thermometer, and a distillation

condenser.

Reaction: Charge diethyl malonate and o-toluidine. Heat the mixture to 150–160°C.

Distillation: As the reaction proceeds, ethanol is generated.[1] Maintain temperature to

distill off ethanol continuously, driving the equilibrium forward (Le Chatelier’s principle).[1]
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Completion: Continue heating until ethanol evolution ceases (approx. 4–6 hours). The

mixture will solidify or become very viscous.[1]

Workup & Purification:

Cool the reaction mixture to ~80°C.

Add Ethanol (95%) to dissolve the residue, then cool to 0°C to induce crystallization.[1]

Filter the precipitate and wash with cold ethanol followed by diethyl ether.[1]

Recrystallization: Recrystallize from hot ethanol or acetic acid to yield white needles.[1]

Spectroscopic Validation
NMR (DMSO-

, 400 MHz):

2.25 (s, 6H,

)

3.60 (s, 2H,

)

7.10–7.50 (m, 8H, Ar-H)

9.50 (s, 2H, NH, broad/exchangeable)[1]

IR (ATR,

):

3250–3300 (N-H stretch)[1]

1650–1660 (Amide I, C=O stretch)[1]

1530 (Amide II, N-H bend)[1]
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Structural Dynamics & Crystallography
The structural integrity of N,N'-bis(2-methylphenyl)propanediamide is governed by the

interplay between steric bulk (methyl groups) and hydrogen bonding.[1]

Intramolecular Hydrogen Bonding Network
The molecule stabilizes itself through the formation of two 6-membered pseudo-rings.[1] The

amide protons (

) donate hydrogen bonds to the carbonyl oxygens (

) of the opposing amide group or the central carbonyls, depending on the specific conformer
(anti/anti vs syn/anti).[1]

Connectivity & Interaction Diagram (Graphviz)
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Figure 2: Connectivity and intramolecular hydrogen bonding network stabilizing the

malonamide core.[1]
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Steric Considerations
The ortho-methyl groups exert significant steric hindrance, preventing the phenyl rings from

becoming fully coplanar with the amide linkage.[1] This "twist" is critical for:

Solubility: Disrupts crystal packing efficiency compared to the unsubstituted analog, slightly

enhancing solubility in organic solvents.[1]

Reactivity: The steric bulk protects the amide nitrogen from nucleophilic attack, making the

molecule resistant to hydrolysis under mild conditions.[1]

Applications & Functional Utility
Ligand in Coordination Chemistry
The malonamide core acts as a neutral, bidentate ligand (

-donor) for hard metal ions, particularly Lanthanides (Ln) and Actinides (An).[1]

Mechanism: Chelation occurs via the two carbonyl oxygens, forming a six-membered chelate

ring with the metal ion.

Utility: Analogues of this molecule are investigated for solvent extraction processes (e.g.,

DIAMEX process) in nuclear fuel reprocessing, although tetra-alkyl derivatives are more

common for that specific application due to higher lipophilicity.[1]

Precursor for Heterocycles
The compound serves as a key intermediate in the synthesis of 4-hydroxyquinolines via the

Knorr Quinoline Synthesis or similar cyclization protocols.[1]

Cyclization: Heating with polyphosphoric acid (PPA) or

induces intramolecular cyclization to form quinoline derivatives, which are pharmacophores
in antimalarial and antibacterial drugs.[1]
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Organic Syntheses, Coll.[1][4] Vol. 2, p. 276 (1943); Vol. 17, p. 47 (1937).[1] General

method for malonamide synthesis from esters.[1]

Source: [1]

Structural Properties of Diarylmalonamides

Gowda, B. T., et al. "Crystal structure of N,N'-bis(3-methylphenyl)propanediamide."[1] Acta

Crystallographica Section E, 2010.[1] (Provides structural analog data for comparison).

Source: [1]

Chemical Identity & CAS

PubChem Compound Summary for N,N'-Di-o-tolylmalonamide (CAS 10378-79-7).

Source: [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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